4-aminoquinazoline-7-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

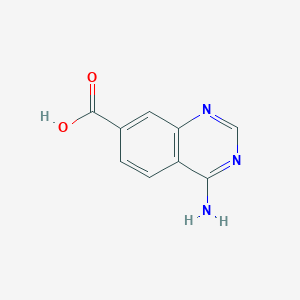

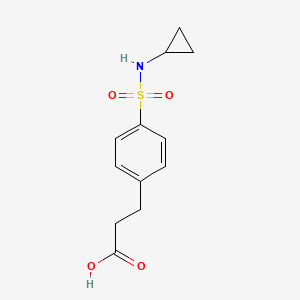

4-aminoquinazoline-7-carboxylic acid is a chemical compound with the CAS Number: 1017385-11-3 . It has a molecular weight of 189.17 and its IUPAC name is 4-amino-7-quinazolinecarboxylic acid .

Synthesis Analysis

The synthesis of 4-aminoquinazoline derivatives has been a topic of interest in recent years due to their significant biological activities . Key methods for the preparation of 4-aminoquinazoline derivatives include nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods .Molecular Structure Analysis

The molecular structure of this compound contains a total of 22 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 Pyrimidine .Chemical Reactions Analysis

The chemical reactions involving 4-aminoquinazoline derivatives have been studied extensively. For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

4-Aminoquinazoline derivatives have been synthesized and analyzed for their antitumor activities. These compounds are primarily synthesized through cyclocondensation of carboxylic acid derivatives, oxidation of quinazolines, and cyclization of disubstituted thioureas. Some derivatives, such as erlotinib, gefitinib, and lapatinib, are well-known for their EGFR-tyrosine kinase inhibition properties. Research on new derivatives has explored their potential as multiactive compounds, EGFR-tyrosine kinase inhibitors, and labeled compounds for positron emission tomography (PET) imaging agents (Lipunova et al., 2016).

Cytotoxic Activity

Studies on 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives have revealed significant cytotoxic activities against various cancer cell lines. These compounds, derived from aminoanthraquinones, have shown promising results in inhibiting the growth of in vivo subcutaneous colon 38 tumors in mice. Some derivatives have demonstrated curative activity in refractory models, indicating their potential for further investigation as cancer therapies (Bu et al., 2001).

Fluorescent Sensors and Protein Interaction

Amino acid-derived 1,2,3-triazoles have been developed as fluorescent sensors for enantioselective sensing of carbohydrates and protein interactions. These compounds, connecting amino acid and aromatic moieties through a triazole-4-carboxylate spacer, have shown potential in detecting bovine serum albumin (BSA) interactions, showcasing their utility in biochemical sensing applications (Debia et al., 2018).

Novel Antibacterial Agents

The development of novel antibacterial agents using 4-aminoquinazoline derivatives has been a significant area of research. Some compounds have demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria, offering a new avenue for developing antibiotics with improved efficacy and spectrum of activity (Kuramoto et al., 2003).

Mecanismo De Acción

Target of Action

Quinazoline derivatives, a class to which this compound belongs, have been found to exhibit anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Quinazoline derivatives are known to interact with their targets in a manner that modulates their function . This modulation can result in a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Quinazoline derivatives have been found to inhibit the phosphorylation of the epidermal growth factor receptor (egfr) tyrosine kinase . This suggests that the compound may influence signaling pathways downstream of EGFR, potentially impacting cell proliferation, survival, and other processes.

Pharmacokinetics

It is known that the pharmacokinetics of drugs can be influenced by a variety of factors, including the chemical properties of the drug, the route of administration, and the patient’s physiological characteristics .

Result of Action

Quinazoline derivatives have been found to exhibit anti-cancer activity, suggesting that they may induce cell death or inhibit cell proliferation

Action Environment

It is known that environmental factors can influence the pharmacokinetics and pharmacodynamics of drugs, potentially affecting their efficacy and safety .

Safety and Hazards

The safety information for 4-aminoquinazoline-7-carboxylic acid includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Direcciones Futuras

The future directions of research on 4-aminoquinazoline derivatives are promising. The catalytic reduction of carboxylic acid derivatives, including 4-aminoquinazoline-7-carboxylic acid, has witnessed a rapid development in recent years . This suggests potential applications in various fields such as the design and development of new drugs due to their various pharmacological properties .

Propiedades

IUPAC Name |

4-aminoquinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8-6-2-1-5(9(13)14)3-7(6)11-4-12-8/h1-4H,(H,13,14)(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWPSTZOWBGKFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)N=CN=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017385-11-3 |

Source

|

| Record name | 4-aminoquinazoline-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2833328.png)

![7-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2833339.png)

![2-Chloro-N-[2-[(1-cyanocyclopropyl)methylamino]-2-oxoethyl]propanamide](/img/structure/B2833341.png)

![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)

![1-(2-chlorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2833346.png)